Phosphonemycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

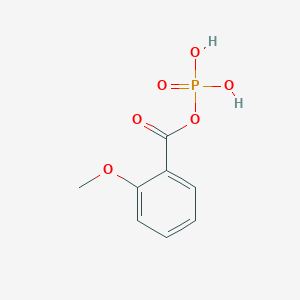

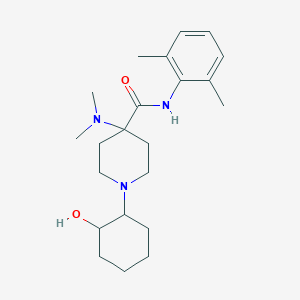

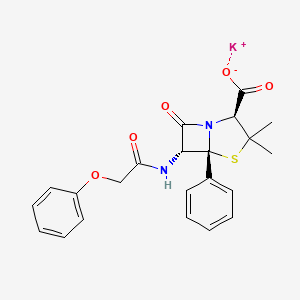

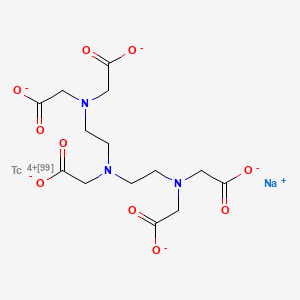

(1R,2S)-epoxypropylphosphonate(1-) is an organophosphonate oxoanion obtained by deprotonation of one of the two phosphonate OH groups of (1R,2S)-epoxypropylphosphonic acid; major species at pH 7.3. It has a role as an antimicrobial agent. It is a conjugate base of a fosfomycin. It is a conjugate acid of a (1R,2S)-epoxypropylphosphonate(2-).

Aplicaciones Científicas De Investigación

Pharmacokinetic and Pharmacodynamic Characteristics

Phosphonomycin, often referred to as fosfomycin, has been reviewed for its pharmacokinetic and pharmacodynamic characteristics, particularly in the context of systemic infections. The compound demonstrates notable properties such as negligible serum protein binding, considerable tissue distribution (including serum, soft tissue, lungs, bone, and cerebrospinal fluid), and substantial urinary excretion, leading to prolonged high concentrations in urine. It has shown antimicrobial activity against biofilms and possesses immunomodulatory effects, primarily impacting lymphocyte and neutrophil functions. These features, combined with its capacity to reduce the expression of certain penicillin-binding proteins and mitigate nephrotoxicity induced by other antimicrobials, render fosfomycin a potential candidate for treating a variety of systemic infections, warranting further research into its clinical applications (Roussos et al., 2009).

Antimicrobial Spectrum and Mechanism

Fosfomycin exhibits a broad spectrum of antimicrobial activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus, and Gram-negative bacteria including Pseudomonas aeruginosa and Klebsiella pneumoniae. It operates by inhibiting the initial step of cell wall synthesis in bacteria, mediated by phosphoenolpyruvate synthetase, and is found to be synergistic with other antibiotic classes like beta-lactams, aminoglycosides, and fluoroquinolones. The drug is especially potent against urinary tract infections caused by E. coli and Enterococcus faecalis and has been effectively employed, in combination with other antibiotics, for managing nosocomial infections due to multidrug-resistant pathogens (Michalopoulos, Livaditis, & Gougoutas, 2011).

Tissue Penetration

In studies targeting soft tissue infections (STIs) in critically ill patients, fosfomycin demonstrated efficient penetration into interstitial space fluid of skeletal muscle and plasma, surpassing MICs for various clinically significant pathogens. This property suggests the potential of fosfomycin as a viable alternative to other broad-spectrum antibiotics for STIs in intensive care scenarios (Joukhadar et al., 2003).

Resistance Mechanisms and Management

Despite fosfomycin's wide application and in vitro resistance emergence, clinical resistance is relatively rare, attributed possibly to the biological cost associated with common mutations that confer resistance. This includes a reduction in growth rate and adherence to epithelial cells by resistant mutants, which may explain the infrequency of fosfomycin resistance in clinical isolates. Understanding these resistance mechanisms and their clinical implications is crucial for optimizing fosfomycin's therapeutic use, especially against multidrug-resistant pathogens (Nilsson et al., 2003).

Propiedades

Nombre del producto |

Phosphonemycin |

|---|---|

Fórmula molecular |

C3H6O4P- |

Peso molecular |

137.05 g/mol |

Nombre IUPAC |

hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate |

InChI |

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/p-1/t2-,3+/m0/s1 |

Clave InChI |

YMDXZJFXQJVXBF-STHAYSLISA-M |

SMILES isomérico |

C[C@H]1[C@H](O1)P(=O)(O)[O-] |

SMILES canónico |

CC1C(O1)P(=O)(O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1261180.png)

![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)